![molecular formula C26H24N4O4 B2383569 4-phenethyl-1-(3,4,5-trimethoxyphenyl)-[1,2,4]triazolo[4,3-a]quinazolin-5(4H)-one CAS No. 866896-59-5](/img/structure/B2383569.png)
4-phenethyl-1-(3,4,5-trimethoxyphenyl)-[1,2,4]triazolo[4,3-a]quinazolin-5(4H)-one
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
4-phenethyl-1-(3,4,5-trimethoxyphenyl)-[1,2,4]triazolo[4,3-a]quinazolin-5(4H)-one is a complex organic compound that belongs to the class of triazoloquinazolines. This compound is characterized by its unique structure, which includes a triazole ring fused to a quinazoline moiety, along with phenethyl and trimethoxyphenyl substituents. The presence of these functional groups imparts specific chemical and physical properties to the compound, making it of interest in various fields of scientific research.
準備方法
The synthesis of 4-phenethyl-1-(3,4,5-trimethoxyphenyl)-[1,2,4]triazolo[4,3-a]quinazolin-5(4H)-one typically involves multi-step organic reactions. The synthetic route generally starts with the preparation of the triazole ring, followed by the introduction of the quinazoline moiety. The phenethyl and trimethoxyphenyl groups are then attached through appropriate substitution reactions. The reaction conditions often require the use of specific catalysts, solvents, and temperature control to ensure the desired product yield and purity.
Industrial production methods for this compound would likely involve scaling up the laboratory synthesis procedures, optimizing reaction conditions for large-scale production, and ensuring compliance with safety and environmental regulations. The use of continuous flow reactors and automated synthesis platforms could enhance the efficiency and reproducibility of the industrial production process.
化学反応の分析
4-phenethyl-1-(3,4,5-trimethoxyphenyl)-[1,2,4]triazolo[4,3-a]quinazolin-5(4H)-one undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or chromium trioxide, leading to the formation of oxidized derivatives.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride, resulting in the reduction of specific functional groups within the molecule.
Substitution: The compound can undergo nucleophilic or electrophilic substitution reactions, where specific substituents on the phenethyl or trimethoxyphenyl groups are replaced by other functional groups.
Hydrolysis: Hydrolysis reactions can occur under acidic or basic conditions, leading to the cleavage of specific bonds within the molecule.
Common reagents and conditions used in these reactions include organic solvents (e.g., dichloromethane, ethanol), catalysts (e.g., palladium on carbon, platinum), and controlled temperature and pressure conditions. The major products formed from these reactions depend on the specific reaction conditions and the nature of the substituents involved.
科学的研究の応用
4-phenethyl-1-(3,4,5-trimethoxyphenyl)-[1,2,4]triazolo[4,3-a]quinazolin-5(4H)-one has a wide range of scientific research applications, including:
Chemistry: The compound is used as a building block for the synthesis of more complex molecules, serving as an intermediate in organic synthesis.
Biology: It is studied for its potential biological activities, including antimicrobial, antifungal, and anticancer properties. Researchers investigate its interactions with biological targets and its effects on cellular processes.
Medicine: The compound is explored for its potential therapeutic applications, including its use as a lead compound for drug development. Its unique structure and functional groups make it a candidate for the design of novel pharmaceuticals.
Industry: In the industrial sector, the compound is used in the development of specialty chemicals, including dyes, pigments, and materials with specific properties.
作用機序
The mechanism of action of 4-phenethyl-1-(3,4,5-trimethoxyphenyl)-[1,2,4]triazolo[4,3-a]quinazolin-5(4H)-one involves its interaction with specific molecular targets and pathways within biological systems. The compound may bind to enzymes, receptors, or other proteins, modulating their activity and leading to various biological effects. The exact molecular targets and pathways involved depend on the specific biological context and the nature of the interactions between the compound and its targets.
類似化合物との比較
4-phenethyl-1-(3,4,5-trimethoxyphenyl)-[1,2,4]triazolo[4,3-a]quinazolin-5(4H)-one can be compared with other similar compounds, such as:
1,2,4-Triazoloquinazolines: These compounds share the triazoloquinazoline core structure but differ in the nature and position of the substituents. The presence of phenethyl and trimethoxyphenyl groups in the compound of interest imparts unique properties compared to other triazoloquinazolines.
Phenethylamines: Compounds with a phenethylamine structure may exhibit similar biological activities, but the additional triazoloquinazoline moiety in the compound of interest provides distinct chemical and biological properties.
Trimethoxyphenyl derivatives: Compounds containing the trimethoxyphenyl group may share some chemical reactivity, but the overall structure and functional groups of the compound of interest contribute to its unique characteristics.
特性
IUPAC Name |
4-(2-phenylethyl)-1-(3,4,5-trimethoxyphenyl)-[1,2,4]triazolo[4,3-a]quinazolin-5-one |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C26H24N4O4/c1-32-21-15-18(16-22(33-2)23(21)34-3)24-27-28-26-29(14-13-17-9-5-4-6-10-17)25(31)19-11-7-8-12-20(19)30(24)26/h4-12,15-16H,13-14H2,1-3H3 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
IVQNUKAYHCAKOA-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC(=CC(=C1OC)OC)C2=NN=C3N2C4=CC=CC=C4C(=O)N3CCC5=CC=CC=C5 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C26H24N4O4 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
456.5 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。
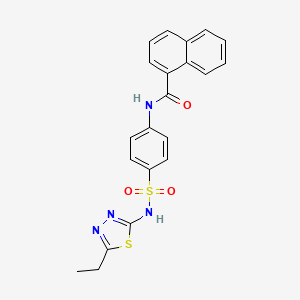

![3-({[1-(2-methoxybenzoyl)-4,5-dihydro-1H-imidazol-2-yl]sulfanyl}methyl)pyridine](/img/structure/B2383488.png)
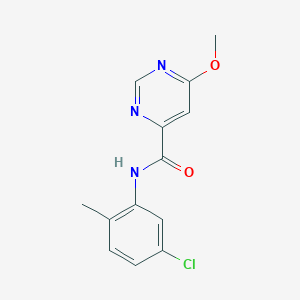
![N-(3-fluoro-4-methylphenyl)-2-{[3-(3-methylbutyl)-4-oxo-3,4-dihydrothieno[3,2-d]pyrimidin-2-yl]sulfanyl}acetamide](/img/structure/B2383492.png)
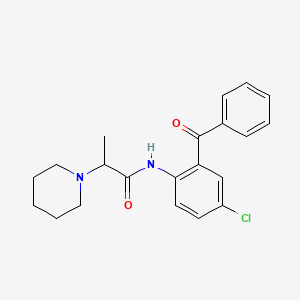
![N-(2,6-Difluorophenyl)-6-phenyl-2-azaspiro[3.3]heptane-2-carboxamide](/img/structure/B2383495.png)
![2-[(Cyclopropylcarbonyl)amino]-4,5-dimethoxybenzoic acid](/img/structure/B2383496.png)
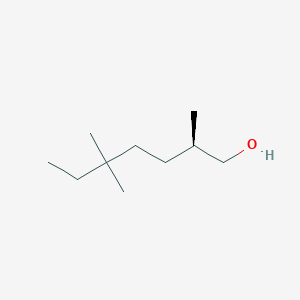
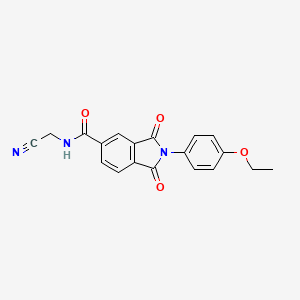
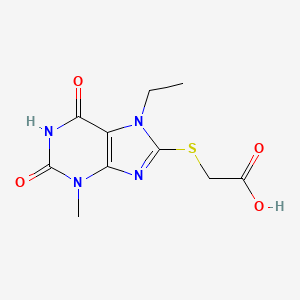
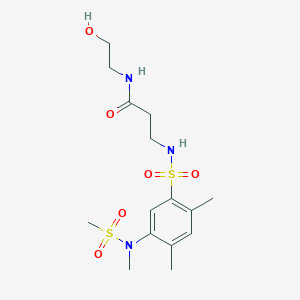
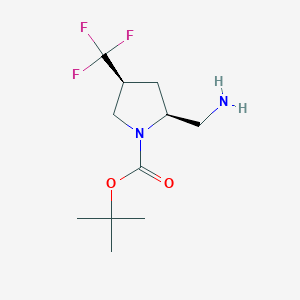
![[6-[(4,6-Dimethylpyrimidin-2-yl)sulfanylmethyl]-4-oxopyran-3-yl] 2-phenoxyacetate](/img/structure/B2383506.png)
